![molecular formula C12H14N4O3 B2609483 Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate CAS No. 2095410-36-7](/img/structure/B2609483.png)
Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate
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Description
The compound “Ethyl 2-(4-formyl-1’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)acetate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the ethyl acetate group. One possible method could involve the Van Leusen pyrrole synthesis, which is a method for preparing pyrroles .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Pharmacology
In pharmacology, this compound has potential applications as a precursor in the synthesis of indole derivatives . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. They are explored for their properties as biologically active compounds for treating cancer cells, microbes, and various disorders .
Agriculture
The agricultural sector benefits from this compound through its use in the synthesis of succinate dehydrogenase inhibitors (SDHIs) . These inhibitors are a broad-spectrum class of fungicides applied against a wide range of phytopathogens, including diseases affecting seeds, soil, cereals, fruits, and vegetables .
Material Science
In material science, Ethyl 2-(4-formyl-1’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)acetate is utilized as a building block for creating novel materials with improved thermal resistance and physical properties. It serves as a cross-linker for epoxy resins, contributing to the synthesis of network polymers .
Chemical Synthesis
This compound is instrumental in chemical synthesis, where it’s used to develop novel routes for creating heterocyclic systems with unique substitution patterns. These systems are scarcely known, making the compound valuable for pioneering new synthetic methodologies .
Biochemistry
In biochemistry, the compound finds application as a research chemical, particularly in pharmaceutical testing. It provides high-quality reference standards that are crucial for obtaining accurate experimental results .
Medicinal Chemistry
It’s also relevant in medicinal chemistry for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . These derivatives have theoretical pharmacokinetic profiles that make them suitable drug candidates .
properties
IUPAC Name |
ethyl 2-[4-formyl-3-(1-methylpyrazol-4-yl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-11(18)7-16-6-10(8-17)12(14-16)9-4-13-15(2)5-9/h4-6,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAYSLDUDEWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C2=CN(N=C2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate |
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